molecular formula C8H3ClF2O3 B114422 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride CAS No. 143096-86-0

2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride

Cat. No.: B114422
CAS No.: 143096-86-0
M. Wt: 220.56 g/mol
InChI Key: URZQSPHXJREUFT-UHFFFAOYSA-N
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Description

2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride is an organic compound with the molecular formula C8H3ClF2O3. It is a derivative of benzodioxole, featuring two fluorine atoms and a carbonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

The synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride typically involves the reaction of 2,2-Difluoro-1,3-benzodioxole with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the process. The general reaction scheme is as follows:

2,2-Difluoro-1,3-benzodioxole+Thionyl chloride2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride+Sulfur dioxide+Hydrogen chloride\text{2,2-Difluoro-1,3-benzodioxole} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 2,2-Difluoro-1,3-benzodioxole+Thionyl chloride→2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of corresponding amides, esters, or other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride primarily involves its reactivity as an electrophile. The carbonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce the benzodioxole moiety into target molecules .

Comparison with Similar Compounds

Similar compounds to 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride include:

  • 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid
  • 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde
  • 4-Bromo-2,2-difluoro-1,3-benzodioxole

Compared to these compounds, this compound is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and applications .

Properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2O3/c9-7(12)4-2-1-3-5-6(4)14-8(10,11)13-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZQSPHXJREUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378866
Record name 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143096-86-0
Record name 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid (15.0 g) was dissolved in 1,2-dichloroethane and N,N-dimethylformamide and thionyl chloride (10.6 g) added. The mixture was heated under reflux for 1 hour, and the solvent evaporated in vacuo. The residue was dissolved in toluene and re-evaporated to yield 2,2-difluoro-1,3-benzodioxol-4-oyl chloride (17.35 g).
Quantity
15 g
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10.6 g
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